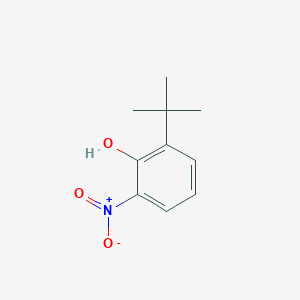

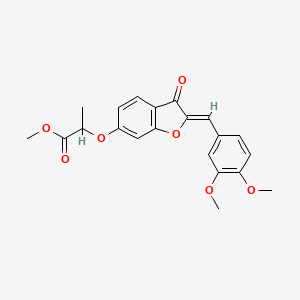

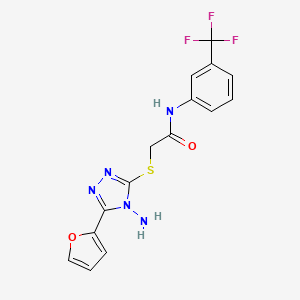

![molecular formula C17H13ClN2O3S B2409710 Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate CAS No. 361150-60-9](/img/structure/B2409710.png)

Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of quinazoline, a type of heterocyclic compound . Quinazolines have a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods . For instance, Desai and colleagues have reported the synthesis of various 2-(2-chloro-6-methyl(3-quinolyl))3-[2-(4 - chlorophenyl) - 4 -oxo(3-hydroquinazolin-3 - yl)] - 5 -[(aryl)methylene]-1,3-thiazolidin-4-ones .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be analyzed using various techniques . The parent 2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one was prepared by condensing 3-methylbutan-2-one, 4-chlorobenzaldehyde, and ammonium acetate in warm ethanol .Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions . The structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques . For instance, the molecular weight of a similar compound, Methyl 3-(4-chlorophenyl)-3-oxopropanoate, is 212.63 g/mol .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Functionalized Quinazolines : The synthesis of functionalized quinazolines, including derivatives of Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate, is a significant area of research. These compounds are synthesized through various chemical reactions, including intramolecular electrophilic cyclization, leading to compounds with unique structural and chemical properties (Kut, Onysko, & Lendel, 2020).

Oxidation Processes and Structural Analysis : Studies have demonstrated the oxidation of similar sulfur atoms in related chemical structures, providing insights into the potential reactions and modifications that this compound can undergo. Such research is crucial for understanding the chemical behavior and potential applications of these compounds (Krasnova, Krauze, Belyakov, & Duburs, 2013).

Crystal Structure and Computational Studies : The study of crystal structures and computational modeling provides valuable information about the molecular configuration and potential chemical interactions of quinazoline derivatives. This research is essential for predicting the behavior of these compounds in various environments and for potential applications in material science (Nural et al., 2018).

Biological and Pharmacological Properties

Antitumor and Antimicrobial Activities : Quinazoline derivatives, similar to this compound, have been studied for their potential biological activities. Research indicates that these compounds can exhibit antitumor and antimicrobial properties, suggesting their potential use in developing new therapeutic agents (Saleh et al., 2004).

Inhibitory Effects on Enzymes : Studies on quinazoline derivatives have shown their ability to inhibit certain enzymes, such as thymidylate synthase. This suggests potential applications in the treatment of diseases where enzyme inhibition is beneficial, such as in certain types of cancers (Gangjee et al., 1996).

Chemical Transformations for Drug Development : The chemical transformations of quinazoline derivatives are of interest in drug development. Understanding these transformations can lead to the synthesis of novel compounds with potential therapeutic applications (Sil et al., 2005).

作用機序

The mechanism of action of quinazoline derivatives can vary depending on their structure and the target they interact with . Some compounds showed affinity to the heat shock proteins TRAP1 in silico, which could be a potential mode of action that explains the compounds’ antiproliferative activities .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S/c1-23-16(22)11-5-6-13-14(8-11)19-17(24)20(15(13)21)9-10-3-2-4-12(18)7-10/h2-8H,9H2,1H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCIXZNQOMRZCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

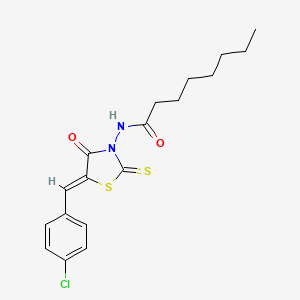

![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)

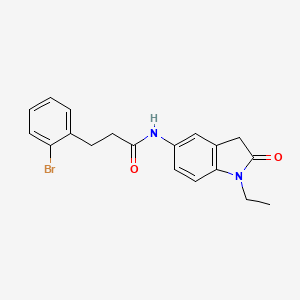

![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2409642.png)

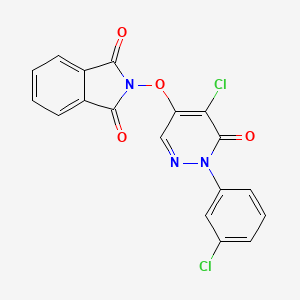

![2-chloro-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2409644.png)

![N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2409645.png)